molecular formula C8H7N3O2 B12813391 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxamide

2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxamide

Katalognummer: B12813391
Molekulargewicht: 177.16 g/mol
InChI-Schlüssel: UGPJOBGLUWWXCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxamide is a heterocyclic compound that belongs to the imidazole family This compound is characterized by a fused benzene and imidazole ring system, with a carboxamide group attached to the imidazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxamide typically involves the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative. One common method includes the reaction of o-phenylenediamine with formic acid under reflux conditions to yield the desired product. Another approach involves the use of carboxylic acid chlorides or anhydrides in the presence of a base such as pyridine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can improve the sustainability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can yield dihydroimidazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acids, while reduction can produce dihydroimidazole derivatives.

Wissenschaftliche Forschungsanwendungen

2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxamide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the development of advanced materials, such as polymers and catalysts.

Wirkmechanismus

The mechanism of action of 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and target.

Vergleich Mit ähnlichen Verbindungen

  • 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid
  • 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole
  • 2-Phenyl-1H-benzo[d]imidazole

Uniqueness: 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C8H7N3O2

Molekulargewicht

177.16 g/mol

IUPAC-Name

2-oxo-3H-benzimidazole-1-carboxamide

InChI

InChI=1S/C8H7N3O2/c9-7(12)11-6-4-2-1-3-5(6)10-8(11)13/h1-4H,(H2,9,12)(H,10,13)

InChI-Schlüssel

UGPJOBGLUWWXCQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)NC(=O)N2C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.